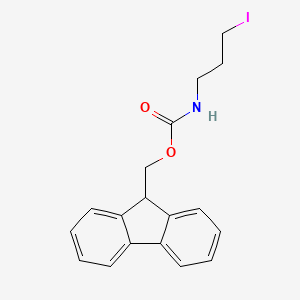
N-Fmoc-3-iodopropylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc-3-iodopropylamine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an iodopropyl group, a carbamic acid moiety, and a fluorene-9-ylmethyl ester group. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3-iodopropylamine typically involves multiple steps, starting with the preparation of the iodopropyl group and the fluorene-9-ylmethyl ester group. One common method involves the reaction of 3-iodopropanol with phosgene to form 3-iodopropyl chloroformate. This intermediate is then reacted with 9H-fluorene-9-ylmethanol in the presence of a base such as triethylamine to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-Fmoc-3-iodopropylamine undergoes various chemical reactions, including:
Substitution Reactions: The iodopropyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and thiols.
Hydrolysis: Products include 3-iodopropylcarbamic acid and 9H-fluorene-9-ylmethanol.
Oxidation and Reduction: Products vary depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Fmoc Protection Strategy
N-Fmoc-3-iodopropylamine is utilized as a building block in the synthesis of peptides through solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino functionality, allowing for selective coupling reactions without interference from other reactive sites. The stability of the Fmoc group under acidic conditions facilitates its use in multi-step syntheses where other protecting groups might fail .
Advantages in Synthesis
The compound's hydrophobic nature can influence solubility and reaction kinetics, making it advantageous for synthesizing peptides that require specific folding or stability characteristics. The use of this compound has been shown to improve the yield and purity of synthesized peptides by minimizing side reactions that often occur with less stable protecting groups .
Drug Development
Anticancer Research
Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds derived from this amine have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7) and others. This suggests a potential role for this compound in developing new anticancer agents.
Bioconjugation and Labeling
The iodine atom in this compound allows for facile bioconjugation methods, enabling the attachment of biomolecules such as peptides or proteins to various substrates. This property is particularly useful in designing targeted therapies where specific delivery to cancer cells is required . The ability to label biomolecules enhances their tracking and efficacy in therapeutic applications.
Supramolecular Chemistry
Self-Assembly Applications
this compound has been explored in supramolecular chemistry for creating nanostructures through self-assembly processes. Its structural properties facilitate the formation of organized structures that can be tailored for specific functions, such as drug delivery systems or biosensors . The modular nature of this compound allows researchers to design complex architectures with controlled properties.
Wirkmechanismus
The mechanism of action of N-Fmoc-3-iodopropylamine involves its interaction with specific molecular targets. The iodopropyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. The carbamic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the fluorene-9-ylmethyl ester group can enhance the compound’s lipophilicity and facilitate its passage through biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromopropylcarbamic acid 9H-fluorene-9-ylmethyl ester
- 3-Chloropropylcarbamic acid 9H-fluorene-9-ylmethyl ester
- 3-Fluoropropylcarbamic acid 9H-fluorene-9-ylmethyl ester
Uniqueness
N-Fmoc-3-iodopropylamine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it a valuable tool in synthetic chemistry and research.
Eigenschaften
Molekularformel |
C18H18INO2 |
|---|---|
Molekulargewicht |
407.2 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-(3-iodopropyl)carbamate |
InChI |
InChI=1S/C18H18INO2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,21) |
InChI-Schlüssel |
KAGDQFSEASAQJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















